molecular formula C26H28O4 B4064620 tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]

tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]

Cat. No. B4064620
M. Wt: 404.5 g/mol
InChI Key: SFECBPVLZFIYQT-UHFFFAOYSA-N
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Description

Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone], also known as TCDM-1, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TCDM-1 is a member of the tricyclic ketone family and has a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Electron Transfer Photochemistry

The radical cation of tricyclo[4.3.1.01,6]deca-2,4-diene can be generated through electron transfer, showcasing the potential of tricyclic compounds in photochemical processes. This process involves regiospecific nucleophilic attack and serves as a probe for radical cation nucleophilic capture mechanisms, emphasizing the unique reactivity of such structures under photochemical conditions (Herbertz, Blume, & Roth, 1998).

Cycloaddition Reactions

Tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron undergoes 1,3-dipolar cycloaddition, demonstrating the versatility of tricyclic compounds in forming complex structures such as spiro[4.5]decane systems. This showcases their applicability in creating diverse molecular architectures through selective and efficient synthetic pathways (Ong & Chien, 1996).

Cyclopropanation and Epoxidation

The study on tricyclo[5.2.1.02,6]deca-2(6),8-dien-3-one explores cyclopropanation and epoxidation reactions, contributing to the knowledge on the synthesis of highly strained annulated cyclopropanes and epoxides. This research highlights the reactivity of tricyclic compounds in facilitating the formation of strained ring systems, offering valuable insights for synthetic chemists (Volkers, Mao, Klunder, & Zwanenburg, 2009).

Asymmetric Homogeneous Hydrogenation

The work on bicyclo[2,2,1]hepta-2,5-diene and cycloocta-1,5 diene(biphosphine)rhodium tetrafluoroborates delves into the solvent complexes and dihydrides from rhodium diphosphine precursors, illustrating the significance of tricyclic compounds in asymmetric homogeneous hydrogenation reactions. This research provides a deeper understanding of the interaction between solvent and catalyst systems in asymmetric synthesis (Brown, Chaloner, Kent, Murrer, Nicholson, Parker, & Sidebottom, 1981).

Total Synthesis of Nemorosonol

A strategy for constructing a tricyclo[4.3.1.03,7]decane skeleton, common to many polycyclic polyprenylated acylphloroglucinols, emphasizes the utility of tricyclic compounds in natural product synthesis. This approach led to the total synthesis of nemorosonol, demonstrating the potential of these compounds in the synthesis of complex natural products (Mitsugi, Takabayashi, Ohyoshi, & Kigoshi, 2022).

properties

IUPAC Name

[3-(4-methoxybenzoyl)-1-adamantyl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O4/c1-29-21-7-3-19(4-8-21)23(27)25-12-17-11-18(13-25)15-26(14-17,16-25)24(28)20-5-9-22(30-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFECBPVLZFIYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]
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tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]
Reactant of Route 3
tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]
Reactant of Route 5
Reactant of Route 5
tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]
Reactant of Route 6
tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]

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